![molecular formula C12H13BrN2O4S B1448310 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3-ium bromide CAS No. 2197055-18-6](/img/structure/B1448310.png)
2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3-ium bromide
Overview
Description
Compounds like this usually belong to the class of organic compounds known as heterocyclic compounds (specifically, benzothiazoles and dioxinobenzoates). They are characterized by a ring structure containing atoms besides carbon, such as sulfur, oxygen, and nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, or cyclization . The exact method would depend on the specific functional groups present in the compound.Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the compound’s molecular weight, structural framework, and the spatial arrangement of atoms.Chemical Reactions Analysis
The chemical reactivity of a compound like this would be influenced by the functional groups present. For instance, the amino group (-NH2) is a common site for reactions like acylation or alkylation .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined using various analytical techniques .Scientific Research Applications
Photodynamic Therapy Application
The compound's properties are beneficial for photodynamic therapy, particularly in cancer treatment. Its good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield make it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Crystal Properties
The compound's molecular structure, as in the case of meloxicam hydrochloride, shows interesting crystal structures due to conformational modification and rotational freedom of the thiazolium ring, which is significant for understanding its polymorphous nature (Manuel, Rivadeneyra, & Bernès, 2023).
Chemical Reactions and Synthesis
It undergoes unique chemical reactions, such as rearrangements in the t-BuOK-THF-DMSO system, which is significant for understanding its chemical behavior and potential applications in synthesis (Nedolya, Tarasova, Albanov, & Trofimov, 2013).
Synthesis of New Heterocycles
The compound is used in the synthesis of new heterocycles with dicoordinated phosphorus, contributing to the development of novel chemical entities with potential applications in various fields (Bansal, Mahnot, Sharma, & Karaghiosoff, 1992).
Surface Activity and Corrosion Inhibition
The compound shows tendencies towards adsorption at interfaces, making it relevant in surface activity studies. It has also been evaluated as a corrosion inhibitor for carbon steel in acidic media, showcasing its potential in industrial applications (Negm, Elkholy, Zahran, & Tawfik, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(2-amino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-ium-3-yl)acetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S.BrH/c1-16-11(15)6-14-7-4-8-9(18-3-2-17-8)5-10(7)19-12(14)13;/h4-5,13H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHZGMQQLUBSNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[N+]1=C(SC2=CC3=C(C=C21)OCCO3)N.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3-ium bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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